tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H18BrNO4S It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed depend on the specific reactions. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the bromophenyl group with an arylboronic acid .
Scientific Research Applications
tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate is not well-documented. its functional groups suggest it could interact with biological molecules through various pathways. The sulfonyl group, for example, can form strong interactions with proteins, potentially inhibiting their function. The azetidine ring may also interact with enzymes or receptors, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-((4-bromophenyl)sulfonyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of an azetidine ring.
tert-Butyl 4-((3-bromophenyl)sulfonyl)piperazine-1-carboxylate: Contains a piperazine ring and a different position of the bromophenyl group.
Uniqueness
tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate is unique due to its azetidine ring, which is less common than piperidine or piperazine rings. This structural difference can lead to distinct chemical reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)sulfonylazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c1-14(2,3)20-13(17)16-8-12(9-16)21(18,19)11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYNEEZSXKSQCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698799 |
Source
|
Record name | tert-Butyl 3-(4-bromobenzene-1-sulfonyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887593-59-1 |
Source
|
Record name | tert-Butyl 3-(4-bromobenzene-1-sulfonyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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